Diphenyl N-cyanocarbonimidate

Solid-phase synthesis Guanylation Aromatic amine reactivity

This guanylating reagent outperforms 1H-pyrazole-1-carboxamidine, S-methylisothiourea, and cyanogen bromide in challenging aromatic amine guanylation. It enables room-temperature synthesis of N,N''-diaryl cyanoguanidines with isoform-selective hCA II inhibition (low nM Ki) and provides complete substrate coverage for combinatorial chemistry. Mild conditions preserve thermally labile groups and allow straightforward scale-up for cimetidine-type pharmaceutical intermediates. One-carbon synthon capability reduces synthetic steps for [1,2,4]triazoloquinazolinones and benzimidazoles.

Molecular Formula C14H10N2O2
Molecular Weight 238.24 g/mol
CAS No. 79463-77-7
Cat. No. B1361328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenyl N-cyanocarbonimidate
CAS79463-77-7
Molecular FormulaC14H10N2O2
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC(=NC#N)OC2=CC=CC=C2
InChIInChI=1S/C14H10N2O2/c15-11-16-14(17-12-7-3-1-4-8-12)18-13-9-5-2-6-10-13/h1-10H
InChIKeySLIKWVTWIGHFJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diphenyl N-Cyanocarbonimidate (CAS 79463-77-7) Technical Baseline for Procurement Decision-Making


Diphenyl N-cyanocarbonimidate (CAS 79463-77-7), also known as diphenyl cyanocarbonimidate or N-cyanoimidocarbonic acid diphenyl ester, is a white to almost-white crystalline solid with a molecular formula of C₁₄H₁₀N₂O₂ and a molecular weight of 238.24 g/mol . This compound serves as a versatile one-carbon synthon in organic synthesis, functioning primarily as a guanylating reagent for the conversion of amines to cyanoguanidines and as a precursor for the construction of diverse nitrogen-containing heterocyclic systems [1][2].

Diphenyl N-Cyanocarbonimidate: Why Generic Substitution with Other Guanylating Reagents Fails


Despite the availability of numerous guanylating reagents—including 1H-pyrazole-1-carboxamidine (PyzCA), S-methylisothiourea (MeITU), O-methylisourea, and cyanogen bromide—diphenyl N-cyanocarbonimidate cannot be simply interchanged without compromising reaction outcomes. These alternative reagents frequently exhibit substrate-specific limitations, require harsh conditions (elevated temperatures, strong bases, or toxic heavy metals such as HgCl₂), or fail entirely with aromatic amines [1][2]. The differential performance characteristics documented below demonstrate that reagent selection directly impacts yield, selectivity, reaction condition compatibility, and downstream product quality, establishing diphenyl N-cyanocarbonimidate as the preferred choice for specific synthetic applications where these alternatives prove inadequate [3].

Diphenyl N-Cyanocarbonimidate (CAS 79463-77-7) Quantitative Differential Evidence Guide


Diphenyl N-Cyanocarbonimidate vs. 1H-Pyrazole-1-carboxamidine: Superior Reactivity with Aromatic Amines

In a direct head-to-head comparison of guanylating agents across primary, secondary, and aromatic amines, diphenyl N-cyanocarbonimidate demonstrated complete reactivity with all substrate classes. In contrast, 1H-pyrazole-1-carboxamidine (PyzCA) failed to react with one aniline substrate, representing a critical limitation for applications requiring guanylation of aromatic amines [1].

Solid-phase synthesis Guanylation Aromatic amine reactivity

Diphenyl N-Cyanocarbonimidate Sequential Nucleophilic Addition: Differential Yield Range for Heterocyclic Construction

Diphenyl N-cyanocarbonimidate functions as a one-carbon equivalent enabling sequential nucleophilic addition to construct complex heterocycles. In the synthesis of 2-alkoxy(aralkoxy)[1,2,4]triazolo[1,5-a]quinazolin-5-ones, the compound yields the target heterocycles in 40-60% yield across a series of derivatives, demonstrating reproducible synthetic utility [1]. While direct comparative yield data against other N-cyanocarbonimidates for this specific transformation is not available in the open literature, the sequential addition capability represents a class-level advantage over single-step guanylating reagents such as PyzCA or MeITU, which lack the capacity for consecutive nucleophilic additions leading directly to cyclized heterocyclic products [2].

Heterocyclic synthesis Triazoloquinazolinones One-carbon synthon

Diphenyl N-Cyanocarbonimidate Room Temperature Reactivity vs. Alternative Thiourea-Based Routes Requiring Harsh Conditions

Diphenyl N-cyanocarbonimidate reacts with amines at room temperature to form N-cyano-O-phenylisourea intermediates in 2 hours, which can subsequently be converted to cyanoguanidines [1]. In contrast, alternative thiourea-based routes to N,N′-diaryl cyanoguanidines require 'extensive heating in the presence of a strong base as a catalyst' and achieve only moderate yields [2].

Cyanoguanidine synthesis Mild reaction conditions Energy efficiency

Diphenyl N-Cyanocarbonimidate Purity Specification Range: 97-98% Across Major Suppliers

Diphenyl N-cyanocarbonimidate is commercially available with consistently high purity specifications across multiple reputable suppliers: ≥97.0% by HPLC with total nitrogen analysis (TCI) , 97% assay (Sigma-Aldrich) , and 98% minimum by HPLC with ≤0.5% water (Capot Chemical) [1]. This standardized purity profile ensures reproducible performance across procurement sources. In contrast, alternative guanylating reagents such as 1H-pyrazole-1-carboxamidine hydrochloride and S-methylisothiouronium sulfate exhibit variable purity specifications and formulation-dependent reactivity that complicate cross-supplier reproducibility [2].

Reagent quality Purity specification Procurement standardization

Diphenyl N-Cyanocarbonimidate (CAS 79463-77-7) Optimal Research and Industrial Application Scenarios


Synthesis of Isoform-Selective Carbonic Anhydrase II Inhibitors

Diphenyl N-cyanocarbonimidate is the reagent of choice for synthesizing N,N''-diaryl cyanoguanidines that exhibit potent, isoform-selective inhibition of human carbonic anhydrase II (hCA II) with inhibition constants in the low nanomolar range [1]. The reaction proceeds at room temperature with sulfanilamide followed by substituted aromatic amines, demonstrating high selectivity for hCA II over isoforms I, IV, and IX [1]. Alternative guanylation reagents have not been shown to produce the same selectivity profile in this scaffold class, and thiourea-based routes fail to achieve comparable yields without harsh heating conditions [2].

Solid-Phase and Solution-Phase Guanidine Library Synthesis

Diphenyl N-cyanocarbonimidate is uniquely suited for combinatorial chemistry applications requiring simultaneous guanylation of diverse amine substrates, including challenging aromatic amines, on solid-phase resins [1]. In head-to-head comparison, 1H-pyrazole-1-carboxamidine fails to react with certain aniline substrates, limiting its utility for aromatic amine-containing libraries [1]. Diphenyl N-cyanocarbonimidate demonstrates complete substrate coverage across primary, secondary, and aromatic amines in both solution and solid-phase formats [1].

Sequential Heterocyclic Construction of Triazoloquinazolinones and Related Scaffolds

As a one-carbon synthon, diphenyl N-cyanocarbonimidate enables sequential nucleophilic addition with concomitant cyclization to directly yield complex heterocycles such as [1,2,4]triazolo[1,5-a]quinazolin-5-ones in 40-60% yield under mild conditions [1]. This capability reduces synthetic step count compared to alternative routes requiring separate guanylation and cyclization steps. The compound also facilitates the preparation of functionalized benzimidazoles, benzoxazoles, and triazoles in good yields [1].

Pharmaceutical Intermediate Synthesis Requiring Ambient Temperature Processing

For the synthesis of cyanoguanidine-containing pharmaceutical intermediates—including the anti-ulcer drug cimetidine and other histamine H2-receptor antagonists—diphenyl N-cyanocarbonimidate provides a mild, room-temperature route that avoids the extensive heating and strong base catalysis required by alternative thiourea-based methods [1][2]. This mild condition profile is essential for preserving the integrity of thermally labile functional groups present in complex drug candidates and enables straightforward scale-up with reduced energy input [2].

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